N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O2/c21-12-6-5-11(16-17-12)9-3-1-2-4-10(9)15-13(22)7-20-8-14-18-19-20/h1-6,8H,7H2,(H,15,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEYYXLBLGVTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where the pyridazinone intermediate reacts with a halogenated benzene derivative.
Introduction of the Tetrazole Group: The tetrazole moiety is often introduced through a [2+3] cycloaddition reaction between an azide and a nitrile derivative.
Final Coupling: The final step involves coupling the tetrazole-substituted phenyl derivative with the pyridazinone core using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The phenyl ring and tetrazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular pathways involved in disease processes.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core and tetrazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with derivatives reported in Molecules (2010) and other sources. Below is a systematic comparison based on substituents, synthesis yields, melting points, and analytical data from the evidence:
Key Observations:
Substituent Effects on Yield :
- compounds with 3,4,5-trimethoxybenzylidene and tetrazole groups exhibit higher yields (80–89%) compared to derivatives (40–73%), which bear nitro-furyl or trifluoromethyl groups . This suggests that electron-donating methoxy groups may stabilize intermediates or enhance solubility during synthesis.
- The presence of tetrazole in both the target compound and derivatives (e.g., Compounds 23 and 24) correlates with efficient synthesis, possibly due to the tetrazole’s role as a directing group in cyclization reactions .
Melting Points and Structural Rigidity :
- compounds with trimethoxybenzylidene moieties display higher melting points (158–217°C), likely due to increased planarity and π-π stacking interactions . In contrast, derivatives with flexible nitro-furyl groups lack reported melting points, suggesting lower crystallinity .
Spectroscopic Consistency: All compounds were characterized via ¹H-NMR and mass spectrometry (MS), confirming structural integrity. For example, derivatives show distinct thiazolidinone proton signals at δ 3.5–4.5 ppm, while compounds exhibit aromatic methoxy peaks near δ 3.8–3.9 ppm .
Tetrazole Variants :
- The target compound’s 1H-tetrazol-1-yl group differs from the methyltetrazole in ’s analog. The absence of methyl substitution may influence hydrogen-bonding capacity, as 1H-tetrazoles are more acidic (pKa ~4–5) and prone to deprotonation, affecting solubility and crystal packing .
Research Implications and Gaps
- The pyridazinone’s keto group and tetrazole’s N–H moiety could form robust hydrogen bonds, influencing crystallization or biological target binding .
- Synthetic Optimization : The high yields of derivatives suggest that modifying the target compound with methoxy substituents or rigid aromatic systems could improve synthetic efficiency .
- Biological Potential: Though pharmacological data are absent, analogs in and with nitro-furyl or trimethoxybenzylidene groups have been explored for antimicrobial and anticancer activity. The target compound’s tetrazole-pyridazinone scaffold may similarly warrant such investigations .
Biological Activity
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a compound with significant biological activity, particularly in the areas of lipid metabolism and potential therapeutic applications. This article explores its mechanisms of action, biochemical pathways, and research findings related to its biological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazinone moiety and a tetrazole ring. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
Target of Action:
The primary target for this compound is the thyroid hormone receptor β (THR-β) , which plays a crucial role in regulating metabolic processes in the liver.
Mode of Action:
Upon binding to THR-β, this compound enhances receptor activity, leading to alterations in lipid metabolism. This interaction is associated with a decrease in low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), indicating its potential use in managing dyslipidemia.
Biochemical Pathways
The biochemical pathways influenced by this compound primarily involve lipid metabolism. The activation of THR-β results in:
- Increased fatty acid oxidation
- Decreased lipogenesis
These changes contribute to improved lipid profiles and may offer therapeutic benefits for conditions like hyperlipidemia and cardiovascular diseases.
Case Studies
-
Lipid Metabolism Study:
A study demonstrated that treatment with this compound led to significant reductions in LDL-C and TG levels in animal models. The results indicated a potential for this compound as a therapeutic agent for lipid-related disorders. -
Antimicrobial Activity:
Research has also explored the antimicrobial properties of this compound. It was found to exhibit activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobials, indicating promising efficacy . -
Anticancer Potential:
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays showed that it induced apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic pathways.
Data Tables
Q & A
Q. What are the standard synthetic pathways for N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide?
The compound can be synthesized via multi-step reactions involving heterocyclic coupling. For example, 1,3-dipolar cycloaddition between azides and alkynes (e.g., Cu(I)-catalyzed "click" chemistry) is a common method for introducing tetrazole moieties. A typical protocol involves reacting substituted phenylazides with acetylene derivatives in a solvent system (e.g., tert-butanol/water) with Cu(OAc)₂ as a catalyst, followed by purification via recrystallization . Modifications to the pyridazinone core may require protective group strategies to prevent side reactions during amide bond formation .
Q. Which analytical techniques are critical for characterizing its molecular structure?
- X-ray crystallography : SHELX programs are widely used for refining crystal structures, particularly for resolving hydrogen bonding patterns and tautomeric forms .
- Spectroscopy : IR identifies carbonyl (C=O, ~1670 cm⁻¹) and tetrazole (C-N, ~1300 cm⁻¹) groups. NMR (¹H/¹³C) confirms regiochemistry, such as aromatic proton splitting patterns and acetamide methylene signals (δ ~5.4 ppm) .
- Mass spectrometry : HRMS validates molecular formula and fragmentation pathways .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies using HPLC or TLC reveal sensitivity to hydrolysis under acidic/basic conditions due to the amide and tetrazole groups. For instance, the amide bond may cleave at pH < 2 or > 10, while the pyridazinone ring remains intact at neutral pH and room temperature . Accelerated degradation studies (e.g., 40°C/75% RH) are recommended for long-term storage assessments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Core modifications : Substituting the pyridazinone 3-position with thiophene or phenyl groups (e.g., as in related compounds) enhances enzyme inhibition .
- Functional group tuning : Replacing the tetrazole with a carboxylate improves solubility but reduces target affinity .
- Derivative libraries : A table of analogs (e.g., nitro, methoxy, or fluorophenyl variants) can be screened for activity cliffs .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Discrepancies in IC₅₀ values (e.g., kinase vs. cell-based assays) may arise from off-target effects. Use SPR (surface plasmon resonance) for direct binding validation .
- Molecular dynamics simulations : Predict binding modes to explain divergent results (e.g., tautomer-dependent interactions) .
- Meta-analysis : Cross-reference data from the Cambridge Structural Database (CSD) to identify crystallographic trends in active vs. inactive conformers .
Q. What strategies identify its primary biological targets?
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate interacting proteins from cell lysates .
- Thermal shift assays : Monitor protein denaturation to infer binding .
- Crystallographic docking : Align with SHELX-refined structures of homologous targets (e.g., kinases or GPCRs) .
Q. How to optimize synthetic yields while minimizing byproducts?
- Catalyst screening : Cu(I) vs. Ru(II) catalysts for regioselective cycloadditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require scavengers to remove metal residues .
- Flow chemistry : Continuous reactors enhance reproducibility in multi-step syntheses .
Methodological Notes
- Data validation : Cross-check spectral data with the CSD to avoid misassignment of tautomeric forms .
- Crystallography : Use SHELXL for high-resolution refinement, particularly for hydrogen-bonding networks critical for supramolecular assembly .
- Controlled experiments : Include stability-indicating assays (e.g., forced degradation) in bioactivity studies to confirm observed effects are compound-specific .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
